N-(3-chloro-4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
Description
N-(3-chloro-4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS 592470-83-2) is a sulfonamide-substituted glycine derivative with the molecular formula C₁₆H₁₆ClNO₄S and a molecular weight of 353.82 g/mol . Its structure features a glycine backbone functionalized with two aryl groups:
- A 3-chloro-4-methylphenyl group (electron-withdrawing Cl and electron-donating methyl substituents).
- A 4-methylphenylsulfonyl group (electron-donating methyl and sulfonyl moieties).
This compound is of interest in medicinal and materials chemistry due to the tunable electronic properties imparted by its substituents.
Properties
IUPAC Name |
2-(3-chloro-4-methyl-N-(4-methylphenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-11-3-7-14(8-4-11)23(21,22)18(10-16(19)20)13-6-5-12(2)15(17)9-13/h3-9H,10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRRTLZIRLWIKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS No. 592470-83-2) is a sulfonyl glycine derivative with a complex structure that suggests potential biological activity. This compound has garnered attention in medicinal chemistry due to its unique molecular features, including a chloro-substituted phenyl ring and a sulfonyl group attached to a glycine moiety. The molecular formula of this compound is , with a molecular weight of approximately 353.82 g/mol .
Preliminary studies indicate that this compound may exhibit various biological activities, particularly in the context of cancer treatment. Its structural characteristics suggest that it could interact with specific biological targets, potentially leading to cytotoxic effects on tumor cells. The exact mechanism through which this compound operates remains to be fully elucidated, but it is hypothesized that the sulfonyl group may play a crucial role in mediating its biological effects.
Cytotoxicity Studies
Research into the cytotoxic effects of similar sulfonyl glycine derivatives has shown promising results. For instance, studies on related compounds have demonstrated tumor cell-specific cytotoxicity, indicating that modifications in the chemical structure can significantly influence biological activity .
Table 1: Cytotoxic Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Observed Activity |
|---|---|---|---|
| IMB-1406 | HepG2 | 6.92 | Induces apoptosis through cell cycle arrest |
| Sunitinib | HepG2 | 7.60 | Standard anti-tumor agent for comparison |
| N-(3-chlorophenyl)-N-(phenylsulfonyl)glycine | A549 | 8.99 | Cytotoxicity observed |
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for determining its therapeutic potential. Interaction studies may focus on:
- Binding Affinity : Evaluating how well the compound binds to specific receptors or enzymes.
- Cell Cycle Effects : Investigating whether the compound induces cell cycle arrest and apoptosis in cancer cell lines.
- Inhibition of Key Enzymes : Assessing the compound's ability to inhibit enzymes involved in cancer progression.
Case Studies and Research Findings
Recent research has highlighted the importance of structural modifications in enhancing the biological activity of sulfonyl glycine derivatives. For example, studies have shown that specific substitutions on the phenyl rings can significantly alter the binding affinity and selectivity towards various biological targets .
Case Study Example
A study examining a structurally similar compound found that modifications led to increased potency against certain cancer cell lines, suggesting that this compound could also exhibit enhanced efficacy with appropriate structural tuning .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
Key Observations:
- Electron Effects: Chlorine and trifluoromethyl groups (e.g., ) enhance electrophilicity, favoring interactions with electron-rich biological targets.
- Lipophilicity : Methyl and CF₃ substituents () improve membrane permeability but may reduce aqueous solubility.
- Molecular Weight : Dichloro derivatives () exhibit higher molecular weights, which could influence pharmacokinetics.
Q & A
Q. Which thermal analysis techniques assess the compound’s stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
